6-Bromo-3-fluoro-2-(trifluoromethyl)aniline
Description
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl group at position 2, fluorine at position 3, and bromine at position 4. This substitution pattern imparts unique electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing substituent, while halogens (Br, F) further modulate reactivity and acidity. Such compounds are pivotal in medicinal chemistry and materials science due to their stability and ability to participate in diverse reactions, including nucleophilic aromatic substitution (SNAr) .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(9)5(6(3)13)7(10,11)12/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRVFQWPVIYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline typically involves multi-step organic reactionsFor example, starting from 2-bromoaniline, selective fluorination and trifluoromethylation can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or quinone derivatives, and reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, biaryl compounds, and various fluorinated aromatic derivatives.
Scientific Research Applications
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and trifluoromethyl groups can enhance its binding affinity to biological targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Acidity
The position of substituents significantly influences acidity. For example:
- 3-(Trifluoromethyl)aniline : pKa = 3.49 .
- 4-(Trifluoromethyl)aniline : pKa = 2.75 .
- 2-(Trifluoromethyl)aniline : Predicted pKa ≈ 1.10 .
In 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline, the trifluoromethyl group at position 2 (ortho to the amino group) enhances acidity due to proximity effects. Fluorine at position 3 and bromine at position 6 further withdraw electrons, stabilizing the conjugate acid. This makes the compound more acidic than meta- or para-substituted analogs.
Reactivity in SNAr Reactions
Halogen substituents affect reaction kinetics in SNAr processes. shows that with weakly basic aniline, the reactivity order for 6-halopurines is I > Br > Cl > F . However, under acidic conditions (e.g., with trifluoroacetic acid), the order shifts to F > I > Br > Cl . For the target compound, the bromine at position 6 may act as a moderate leaving group, while fluorine’s strong electronegativity directs reactivity.
Structural and Physical Properties
A comparison of key parameters is summarized below:
| Compound Name | Substituents (Positions) | Molecular Weight | pKa (Estimated) | Key Reactivity Features |
|---|---|---|---|---|
| This compound | 2-CF₃, 3-F, 6-Br | 278.0 | ~1.10 | High acidity, SNAr-active bromine |
| 4-Bromo-3-(trifluoromethyl)aniline | 3-CF₃, 4-Br | 254.0 | 3.49 | Moderate acidity, para-bromine |
| 2-Chloro-6-(trifluoromethyl)aniline | 2-CF₃, 6-Cl | 195.57 | ~1.10 | High acidity, less reactive Cl |
| 3-(Trifluoromethyl)aniline | 3-CF₃ | 175.12 | 3.49 | Lower acidity, no halogen directing |
Biological Activity
6-Bromo-3-fluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline structure. These substituents significantly influence its chemical reactivity and biological interactions. The presence of electronegative atoms enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable scaffold in medicinal chemistry.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom can facilitate further chemical modifications. This compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line). For example, one study reported an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, demonstrating potent growth inhibition compared to non-cancerous cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies and Research Findings
- Anticancer Activity : A study focusing on various anilines demonstrated that this compound had superior selectivity against cancer cells compared to normal cells, indicating a promising therapeutic window for targeted cancer therapies .
- Enzyme Inhibition : Another research highlighted the compound's role as a potent inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The inhibition of MMP-2 and MMP-9 was particularly noted, suggesting that this compound could be beneficial in preventing tumor spread .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.126 | Inhibition of cancer cell proliferation; MMP inhibition |
| 5-Fluorouracil | 11.73 | Antimetabolite; inhibits DNA synthesis |
| BAY-069 | 0.290 | BCAT1/2 inhibitor; affects amino acid metabolism in cancers |
The table illustrates that this compound exhibits a lower IC50 value compared to traditional chemotherapeutics like 5-Fluorouracil, indicating its potential as a more effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-3-fluoro-2-(trifluoromethyl)aniline?
- Methodology :
- Regioselective Bromination : Bromination of precursor amines (e.g., 4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)aniline) using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C achieves selective bromination at the 6-position .
- Fluorination : Introduce fluorine via halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorination (e.g., Selectfluor™).
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
Q. What safety protocols are critical for handling this compound?
- PPE Requirements : Nitrile gloves, lab coat, chemical goggles, and fume hood use mandatory .
- Storage : Store in amber glass vials at -20°C to prevent photodegradation. Avoid contact with oxidizing agents (e.g., HNO₃) due to risk of exothermic decomposition .
- Emergency Response : For spills, use absorbent materials (vermiculite) and neutralize with 5% sodium bicarbonate solution .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F, CF₃) influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects :
- The trifluoromethyl (-CF₃) and bromo (-Br) groups are strong electron-withdrawing substituents, reducing the aromatic ring’s electron density. This enhances oxidative stability but slows nucleophilic aromatic substitution (NAS) .
- Suzuki-Miyaura Coupling : Bromine at the 6-position acts as a leaving group. Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (80°C, 12h) for biaryl synthesis. Yields vary (50–75%) depending on steric hindrance .
- Challenges : Competing dehalogenation observed with bulky boronic esters; optimize ligand choice (e.g., XPhos) to suppress side reactions .
Q. What role does this compound play in medicinal chemistry as a building block?
- Applications :
- Kinase Inhibitors : The trifluoromethyl group enhances metabolic stability and bioavailability. Used in synthesizing analogs of tyrosine kinase inhibitors (e.g., EGFR inhibitors) .
- Antimicrobial Agents : Structural similarity to fluoroquinolones suggests potential in targeting DNA gyrase .
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2 (HCl) | Hydrolysis of C-Br bond | <24h |
| pH 7.4 (PBS) | Stable | >7 days |
| 60°C (dry) | Decomposition to fluorinated byproducts | 48h |
- Recommendations : Avoid prolonged heating (>50°C) and acidic conditions. Use stabilizing agents (e.g., BHT) in long-term storage .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
